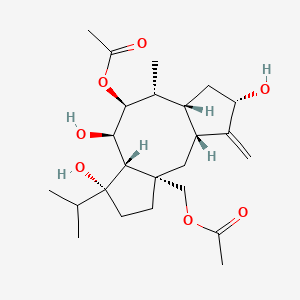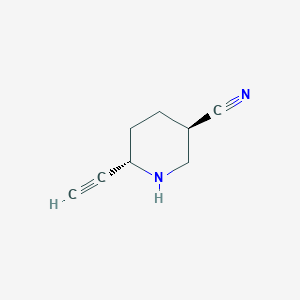
trans-3-Bromo-4-hydroxytetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds like cis- and trans-3-(diphenylphosphino)-4-hydroxytetrahydrofurans has been accomplished from 3-(Mesyloxy)-4-hydroxytetrahydrofurans, which are derived from L-ascorbic acid and D-isoascorbic acid. These compounds serve as chiral building blocks for further transformations (Boerner et al., 1993).
Molecular Structure Analysis
The molecular structure of related tetrahydrofuran derivatives has been characterized using various analytical and spectroscopic techniques. For example, the structure of 4-Halo-5-hydroxyfuran-2(5H)-ones was established by X-ray single-crystal diffraction study (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
Various chemical reactions involving tetrahydrofuran derivatives have been explored. For instance, the lipase-catalyzed resolution of cis and trans-3-amino-4-hydroxytetrahydrofurans indicates their potential in enzymatic processes (Villar-Barro, Gotor, & Brieva, 2014).
Physical Properties Analysis
The physical properties of tetrahydrofuran derivatives are often determined by their synthesis and molecular structure. For example, the preparation of 2-hexyl-4-acetoxytetrahydrofuran shows distinct physical properties based on their stereoisomers (Zhang et al., 2014).
Chemical Properties Analysis
The chemical properties of tetrahydrofuran derivatives, such as trans-3-Bromo-4-hydroxytetrahydrofuran, are influenced by their functional groups and stereochemistry. Studies like the palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes provide insights into their reactivity and chemical behavior (Hay, Hardin, & Wolfe, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds : The synthesis of enantiomerically pure cis- and trans-3-(diphenylphosphino)-4-hydroxytetrahydrofurans from L-ascorbic acid and D-isoascorbic acid, serving as chiral building blocks in organic synthesis (Boerner et al., 1993).
Production of Hydroxytetrahydrofurans : The oxidation of 2,3-dihydrofuran yielding trans-2-alkoxy-3-hydroxytetrahydrofurans, demonstrating a method for producing this class of compounds (Sweet & Brown, 1966).
Palladium(II)-Promoted Cyclization : The reaction of 3-bromo-1-propanol with Et4N(CN) forming 4-hydroxybutyronitrile, which upon reaction with Na2PdCl4 affords complexes containing 2-iminotetrahydrofuran ligands derived from intramolecular cyclization. This demonstrates the use of trans-3-Bromo-4-hydroxytetrahydrofuran in forming complex organometallic structures (Bertani et al., 1996).
Enzymatic Preparation of Amino-Hydroxytetrahydrofurans : The lipase-catalyzed resolution of cis and trans-3-amino-4-hydroxytetrahydrofurans, showcasing the use of biocatalysis in the synthesis of these compounds (Villar-Barro et al., 2014).
Bimetallic Palladium(II) Catalyzed Synthesis : The oxidation of 2,3-dihydrofuran with a bimetallic palladium(II) catalyst, leading to products like trans-2,3-dibromotetrahydrofuran and 3-bromo-2-hydroxytetrahydrofuran (Qaseer, 2007).
Eigenschaften
IUPAC Name |
(3S,4S)-4-bromooxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUKWZNQWLUBGM-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Bromo-4-hydroxytetrahydrofuran | |
CAS RN |
114429-91-3 |
Source


|
| Record name | rac-(3R,4R)-4-bromooxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)


![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)
